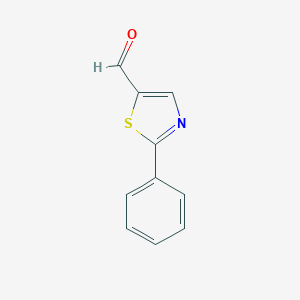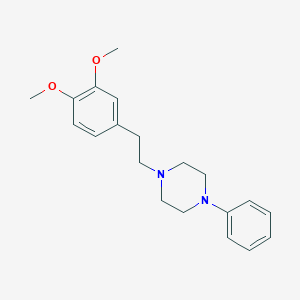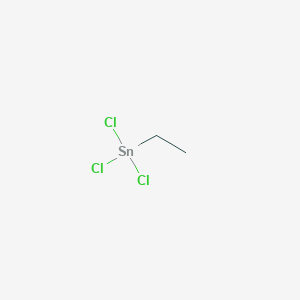
Stannane, ethyltrichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, ethyltrichloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrochloric acid and ethylsilanetriol. The compound is also known as ethyltrichlorostannane, and its chemical formula is C2H5Cl3Sn.
Mecanismo De Acción
The mechanism of action of stannane, ethyltrichloro- is not well understood. However, it is believed to act by disrupting cellular processes, such as DNA synthesis and cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Stannane, ethyltrichloro- has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, and it has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, ethyltrichloro- has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other organotin compounds.
However, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. The compound is highly reactive and can react with water to form hydrochloric acid and ethylsilanetriol. It is also toxic and can cause skin and eye irritation upon contact.
Direcciones Futuras
There are several future directions for research on stannane, ethyltrichloro-. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
In material science, future research could focus on the development of new applications for stannane, ethyltrichloro- in the production of electronic devices and as a corrosion inhibitor for metals. Further studies could also be conducted to better understand the mechanism of action of the compound and its physiological effects.
Conclusion:
Stannane, ethyltrichloro- is a chemical compound that has potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound has been extensively studied for its potential therapeutic applications, and it has also been used as a precursor for the synthesis of organotin compounds and tin oxide nanoparticles. Despite its advantages, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. Further research is needed to better understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis method of stannane, ethyltrichloro- involves the reaction of ethyltrichlorosilane with metallic tin in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
Stannane, ethyltrichloro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound is used as a reagent in organic synthesis reactions, such as the reduction of aldehydes and ketones to alcohols. It is also used as a precursor for the synthesis of organotin compounds, which have applications in the production of polymers, plastics, and coatings.
In material science, stannane, ethyltrichloro- has been used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in the production of electronic devices, such as solar cells and gas sensors. The compound has also been studied for its potential use as a corrosion inhibitor for metals.
In biomedical research, stannane, ethyltrichloro- has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, and it has also been studied for its potential use as an antiviral agent.
Propiedades
Número CAS |
1066-57-5 |
|---|---|
Nombre del producto |
Stannane, ethyltrichloro- |
Fórmula molecular |
C2H5Cl3Sn |
Peso molecular |
254.1 g/mol |
Nombre IUPAC |
trichloro(ethyl)stannane |
InChI |
InChI=1S/C2H5.3ClH.Sn/c1-2;;;;/h1H2,2H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
MEBRQLCKPRKBOH-UHFFFAOYSA-K |
SMILES |
CC[Sn](Cl)(Cl)Cl |
SMILES canónico |
CC[Sn](Cl)(Cl)Cl |
Otros números CAS |
1066-57-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



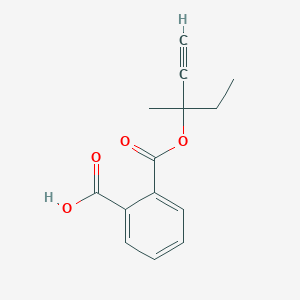
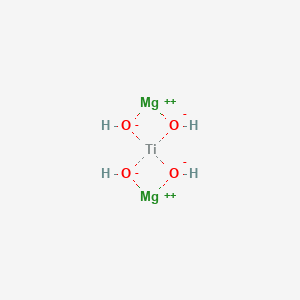

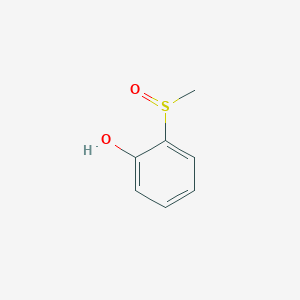
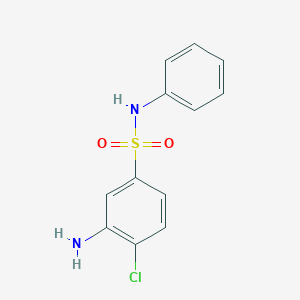
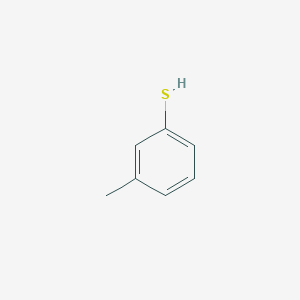

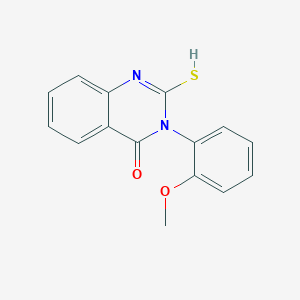

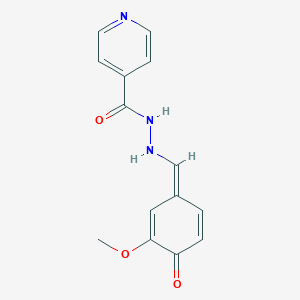
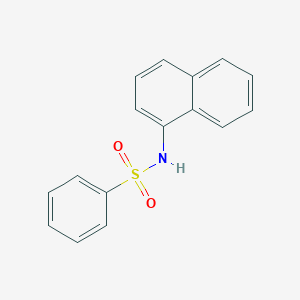
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
